Protionamida
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La protionamida ejerce sus efectos inhibiendo la síntesis de ácidos micólicos, que son componentes esenciales de la pared celular de las micobacterias . Es un profármaco que requiere activación por la enzima micobacteriana EthA. Una vez activado, inhibe la enzima InhA, lo que lleva a la interrupción de la síntesis de ácido micólico y, en última instancia, causa la muerte celular .
Análisis Bioquímico
Biochemical Properties
Protionamide plays a pivotal role in biochemical reactions, particularly in the treatment of tuberculosis and leprosy .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La protionamida se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 2-propilpiridina con diimidazol tiocarbonilo para formar la tioamida correspondiente . Las condiciones de reacción suelen incluir un disolvente como el diclorometano y un rango de temperatura de 0-25 °C.
Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de dispersiones sólidas para mejorar su solubilidad y biodisponibilidad. Por ejemplo, la this compound se puede combinar con polietilenglicol o polivinilpirrolidona para formar dispersiones sólidas, lo que mejora significativamente su velocidad de disolución y solubilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: La protionamida experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar sulfóxidos y sulfonas.
Reducción: Se puede reducir para formar aminas correspondientes.
Sustitución: La this compound puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de piridina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas.
Productos principales:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Aminas.
Sustitución: Diversos derivados de piridina sustituidos.
Comparación Con Compuestos Similares
La protionamida se compara a menudo con la etionamida, otra tioamida utilizada en el tratamiento de la tuberculosis . Ambos compuestos comparten un mecanismo de acción similar, pero la this compound generalmente se tolera mejor y es menos tóxica . Otros compuestos similares incluyen isoniazida y pirazinamida, que también se dirigen a la síntesis de ácido micólico pero difieren en su estructura química y objetivos enzimáticos específicos .
Compuestos similares:
- Etionamida
- Isoniazida
- Pirazinamida
Las propiedades únicas de la this compound, como su mejor tolerabilidad y eficacia en el tratamiento de la tuberculosis MDR, la convierten en un compuesto valioso en la lucha contra las infecciones micobacterianas .
Actividad Biológica
Protionamide (PTH) is a second-line anti-tuberculosis drug primarily used to treat multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action, pharmacokinetics, and biological activity have been extensively studied, revealing significant insights into its efficacy and resistance mechanisms.
Protionamide is a prodrug that requires metabolic activation to exert its antibacterial effects. Upon administration, it is converted into its active metabolite, protionamide sulphoxide, which inhibits the synthesis of mycolic acids in the mycobacterial cell wall by targeting the enoyl-acyl carrier protein reductase component (InhA) of the fatty acid synthase II pathway. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .
The activation of protionamide is mediated by the ethA-encoded monooxygenase in Mycobacterium tuberculosis (Mtb), similar to how ethionamide is activated. Genetic mutations in the ethA gene are known to confer resistance to protionamide, highlighting the importance of understanding these mechanisms for effective treatment strategies .
Pharmacokinetics
Protionamide exhibits favorable pharmacokinetic properties:
- Absorption : After oral administration, protionamide is rapidly absorbed with a bioavailability of approximately 90%. Peak plasma concentrations (Cmax) are achieved within 0.75 hours post-dose .
- Distribution : It effectively penetrates lung tissue, achieving concentrations that are 80-90% of those found in plasma. Protionamide also crosses the blood-brain barrier and is present in sputum .
- Metabolism : The drug is metabolized into protionamide sulphoxide, which retains bactericidal activity. Its half-life is approximately two hours .
- Elimination : Protionamide and its metabolites are primarily excreted via urine, with minimal renal clearance data available for patients with impaired renal function .
Biological Activity and Efficacy
Protionamide has demonstrated significant bactericidal activity against Mtb in various studies:
- In vitro Studies : Research indicates that protionamide exhibits a strong bactericidal effect comparable to other anti-TB agents. It has been shown to effectively reduce Mtb viability in culture .
- Clinical Efficacy : A study employing population pharmacokinetics found that a fixed dose of 750 mg/day was optimal for achieving treatment efficacy in MDR-TB patients, particularly those with lower minimum inhibitory concentration (MIC) values .
Resistance Mechanisms
Resistance to protionamide can arise through several genetic mutations:
- Mutations in the ethA gene are the most significant contributors to protionamide resistance.
- Alterations in the inhA promoter region can lead to overexpression or modification of InhA, further contributing to resistance .
Case Studies
- Study on Resistance Mechanisms : A study analyzed PTH-resistant Mtb isolates and identified several novel genes associated with decreased susceptibility to thioamides, including ethR, mshA, and ndh. This underscores the complexity of resistance development and the need for ongoing surveillance .
- Population Pharmacokinetics Study : In a cohort of MDR-TB patients, researchers developed a population PK model for protionamide. They found that dosing regimens significantly influenced treatment outcomes, emphasizing the importance of tailored therapy based on individual patient characteristics .
Summary Table of Key Findings
Parameter | Value/Description |
---|---|
Bioavailability | ~90% |
Cmax | 811.1 ± 380.6 µg/ml after 250 mg |
Tmax | Median 0.75 hours |
Half-life | ~2 hours |
Primary Metabolite | Protionamide sulphoxide |
Mechanism of Action | Inhibition of mycolic acid synthesis via InhA |
Resistance Mechanisms | Mutations in ethA and inhA |
Propiedades
IUPAC Name |
2-propylpyridine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDIULHPQTYCLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045940 | |
Record name | Prothionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14222-60-7 | |
Record name | Prothionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14222-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protionamide [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protionamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12667 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Protionamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prothionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Protionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTIONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76YOO33643 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.